1-Bromo-3-n-pentylthiobenzene
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Overview
Description
1-Bromo-3-n-pentylthiobenzene is an organic compound with the molecular formula C11H15BrS. It is a derivative of benzene, where a bromine atom is substituted at the first position and a pentylthio group is substituted at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-n-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the pentylthio group. The general steps are as follows:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 3-Bromothiobenzene: Bromobenzene undergoes a thiolation reaction with pentanethiol in the presence of a base such as sodium hydride to form 3-bromothiobenzene.
Introduction of the Pentyl Group: The final step involves the alkylation of 3-bromothiobenzene with 1-bromopentane in the presence of a strong base like potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-pentylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives without the bromine atom.
Scientific Research Applications
1-Bromo-3-n-pentylthiobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-n-pentylthiobenzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the pentylthio group. The bromine atom acts as a leaving group in substitution reactions, while the pentylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
3-Bromothiobenzene: Similar to 1-Bromo-3-n-pentylthiobenzene but without the pentyl group.
1-Bromo-3-methylthiobenzene: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pentylthio group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
1-bromo-3-pentylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXCTTOTMZLKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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